5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
5-[(Phenylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS: 5628-45-5) is a thiobarbiturate analog featuring a 1,3-diazinane core substituted with a phenylamino methylidene group at position 5 and a sulfanylidene (thione) group at position 2 . Its structure combines aromatic and heterocyclic moieties, rendering it of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-hydroxy-5-(phenyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMOESKXXRDIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of aniline with a suitable precursor that contains the diazinane and sulfanylidene moieties. One common method involves the condensation of aniline with a cyclic 1,3-dicarbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the structure play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Features and Functional Groups
A comparative analysis of key structural elements is summarized in Table 1.
Key Observations :
- The target compound’s thione group distinguishes it from pyridone-based azo dyes (e.g., 3-cyano-2-pyridones), which prioritize azo (-N=N-) and nitrile (-CN) functionalities for solvatochromic properties .
Physicochemical Properties
- Hydrogen Bonding : The thiobarbiturate’s thione and amide groups likely form robust hydrogen-bonding networks, as observed in crystallographic studies using SHELX and OLEX2 . Pyrazole derivatives, with hydroxyl and ester groups, may exhibit weaker intermolecular interactions .
Biological Activity
5-[(Phenylamino)methylidene]-2-sulfanylidene-1,3-diazinan-4,6-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-[(phenylamino)methylidene]-2-sulfanylidene-1,3-diazinan-4,6-dione is . The compound features a diazinane ring structure with a phenylamino group and a sulfanylidene moiety, which contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit a variety of biological activities. The following mechanisms have been proposed for this compound:
- Tyrosinase Inhibition : Similar compounds have shown potent inhibition of tyrosinase, an enzyme critical in melanogenesis. This inhibition can lead to reduced melanin production, making such compounds potential candidates for skin-whitening agents or treatments for hyperpigmentation .
- Antioxidant Activity : The presence of specific functional groups may confer radical scavenging abilities. Compounds analogous to 5-[(phenylamino)methylidene]-2-sulfanylidene-1,3-diazinan-4,6-dione have demonstrated significant antioxidant effects, which can protect cells from oxidative stress .
Tyrosinase Inhibition Studies
A study focusing on structurally similar analogs reported that certain derivatives exhibited competitive inhibition against mushroom tyrosinase, with some analogs being 9 to 29 times more effective than kojic acid (a well-known inhibitor) in vitro. This suggests that 5-[(phenylamino)methylidene]-2-sulfanylidene-1,3-diazinan-4,6-dione may share similar inhibitory properties .
Antioxidant Properties
In vitro studies have shown that analogs with similar structures possess strong scavenging activity against DPPH and ABTS radicals. These findings indicate that the compound could mitigate oxidative stress in biological systems by reducing reactive oxygen species (ROS) levels .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
